molecular formula C8H10O3S2 B015018 4-Hydroxybenzyl Methanethiosulfonate CAS No. 491868-12-3

4-Hydroxybenzyl Methanethiosulfonate

Cat. No. B015018
M. Wt: 218.3 g/mol
InChI Key: YPHDQZFGAJAIEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Hydroxybenzyl Methanethiosulfonate involves complex chemical reactions. One method involves the synthesis of precursors such as p-aminobenzyl-tris(hydroxymethyl)methane through a multi-step process from diethylmalonate and p-nitrobenzyl bromide, indicating the intricate nature of synthesizing compounds related to 4-Hydroxybenzyl Methanethiosulfonate (Dulière & Marchand‐Brynaert, 2004).

Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms within a molecule. For compounds similar to 4-Hydroxybenzyl Methanethiosulfonate, structural characterization can be achieved through various spectroscopic methods. The structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, for instance, was elucidated using FT-IR, 1H and 13C NMR, UV–Vis, and X-ray single crystal techniques, showcasing the detailed structural insights obtainable for such compounds (Ceylan et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of 4-Hydroxybenzyl Methanethiosulfonate are complex. Studies have shown the synthesis and reaction behavior of related compounds, such as the Brønsted acid-catalyzed stereoselective [4+3] cycloadditions of ortho-hydroxybenzyl alcohols, illustrating the reactivity of compounds within this chemical family (Mei et al., 2017).

Physical Properties Analysis

The physical properties of 4-Hydroxybenzyl Methanethiosulfonate, such as melting point, boiling point, and solubility, are key to understanding its behavior in various conditions. While specific data on 4-Hydroxybenzyl Methanethiosulfonate was not found, the study of similar compounds provides insights into the methodologies for analyzing these properties. For example, the synthesis and evaluation of Tris-hydroxymethyl-(2-hydroxybenzylidenamino)-methane as a corrosion inhibitor provides data on the physical properties relevant to its application (Qu et al., 2009).

Chemical Properties Analysis

Analyzing the chemical properties of 4-Hydroxybenzyl Methanethiosulfonate involves understanding its reactivity, stability, and interaction with other compounds. The gas-phase structure, rotational barrier, and vibrational properties of methyl methanethiosulfonate offer a glimpse into the detailed chemical properties analysis that can be conducted on sulfonate compounds (Tuttolomondo et al., 2007).

Scientific Research Applications

  • Neuroprotective and Stroke Treatment : It has been found that 4-hydroxybenzyl alcohol (4-HBA), a related compound, reduces cerebral infarct volumes in a murine model of focal brain ischemia/reperfusion. This suggests its value in treating brain injury disorders (Descamps et al., 2009).

  • Construction of Heterocyclic Scaffolds : 4-Hydroxybenzyl Methanethiosulfonate is used in the synthesis of biologically important seven-membered heterocyclic scaffolds, showing good yields and excellent diastereoselectivities (Mei et al., 2017).

  • Anti-asthmatic Activity : 4-Hydroxy-3-methoxybenzyl alcohol, another similar compound, inhibits specific airway resistance in IgE-mediated asthma and ameliorates various symptoms in guinea pigs (Jang et al., 2010).

  • Pharmaceutical Ingredient : 4-hydroxybenzyl alcohol exhibits multiple pharmacological activities such as anti-inflammation, anti-tumor, and anti-cerebral ischemia, making it a potential ingredient in pharmaceuticals (Xu et al., 2022).

  • Cofactor for Plant Enzymes : It acts as a cofactor for indoleacetic acid oxidase, a plant enzyme, in vitro and in the oat coleoptile section test (Mumford et al., 1963).

  • Therapeutic Potential for Brain Diseases : 4-HBA has shown therapeutic potential for preventing and ameliorating various brain diseases due to its anti-oxidative effects and targeting of various brain cell types and functions (Luo et al., 2017).

  • Detection of Protein S-sulfhydration : S-4-bromobenzyl methanethiosulfonate (BBMTS), a related compound, is a novel reagent for detecting protein S-sulfhydration, which may help in future detection strategies (Pan & Carroll, 2013).

Safety And Hazards

The safety data sheet for 4-Hydroxybenzyl alcohol, a related compound, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, and to use only in a well-ventilated area . Similar precautions should be taken when handling 4-Hydroxybenzyl Methanethiosulfonate.

Future Directions

4-Hydroxybenzoic acid, a related compound, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . Future research could explore the potential of 4-Hydroxybenzyl Methanethiosulfonate in similar applications.

properties

IUPAC Name

4-(methylsulfonylsulfanylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S2/c1-13(10,11)12-6-7-2-4-8(9)5-3-7/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHDQZFGAJAIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391865
Record name 4-Hydroxybenzyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxybenzyl Methanethiosulfonate

CAS RN

491868-12-3
Record name 4-Hydroxybenzyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I Iscla, R Wray, C Eaton, P Blount - PloS one, 2015 - journals.plos.org
… Sulfhydrylreagents 4-hydroxybenzyl methanethiosulfonate (4-HB-MTS), benzyl methanethiosulfonate (MTSBn), decyl methanethiosulfonate (decyl-MTS), 2-(Trimethylammonium) …
Number of citations: 27 journals.plos.org
I Iscla, R Wray, P Blount - The FASEB Journal, 2011 - ncbi.nlm.nih.gov
… Sulfydryl reagents 4-hydroxybenzyl methanethiosulfonate (4-HB-MTS), benzyl methanethiosulfonate (MTSBn), and decyl methanethiosulfonate (DMTS) were obtained from …

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